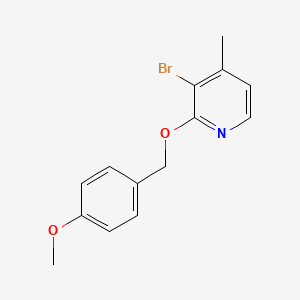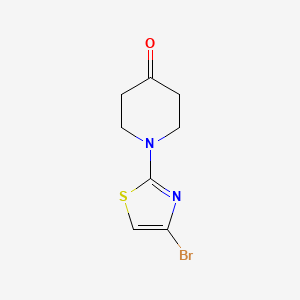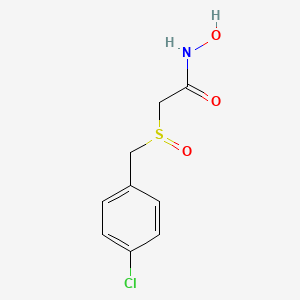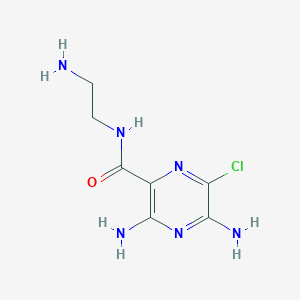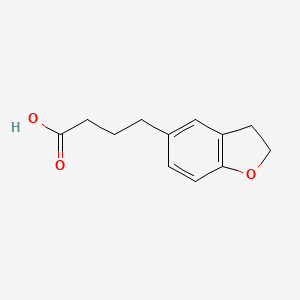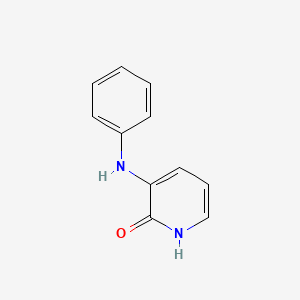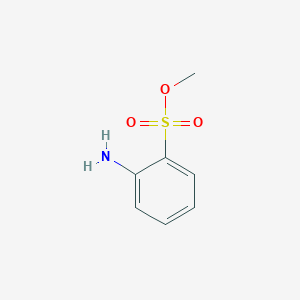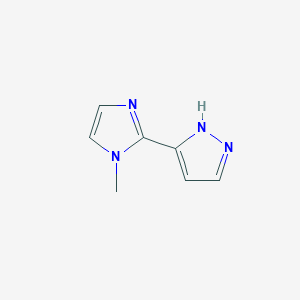
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI)
描述
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) is a heterocyclic compound that contains both imidazole and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
科学研究应用
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form specific interactions with these targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-methylimidazole: Lacks the pyrazole ring, making it less versatile in certain applications.
2-(1H-pyrazolyl)-1H-imidazole: Similar structure but without the methyl group, which can affect its reactivity and properties.
Uniqueness
1H-Pyrazole,3-(1-methyl-1H-imidazol-2-yl)-(9CI) stands out due to the presence of both imidazole and pyrazole rings, along with a methyl group
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
1-methyl-2-(1H-pyrazol-5-yl)imidazole |
InChI |
InChI=1S/C7H8N4/c1-11-5-4-8-7(11)6-2-3-9-10-6/h2-5H,1H3,(H,9,10) |
InChI 键 |
KFXRPFCOCNTXMZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2=CC=NN2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
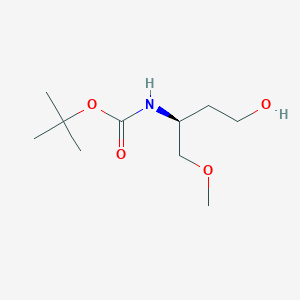
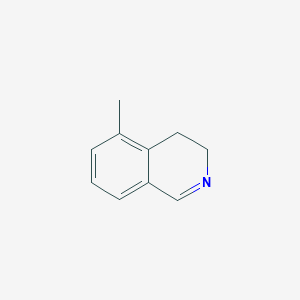
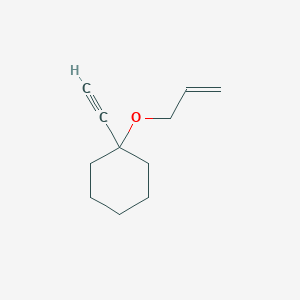
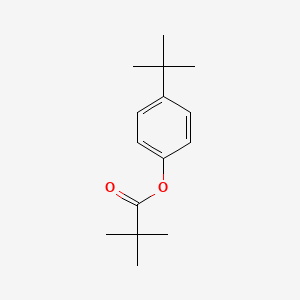
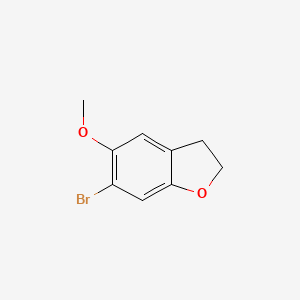
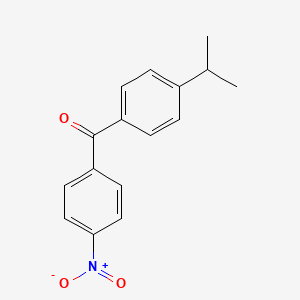
![4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde](/img/structure/B8652761.png)
